molecular formula C8H10BrNO3S B13699228 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate

1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate

Cat. No.: B13699228
M. Wt: 280.14 g/mol
InChI Key: ZXEHTPWMCUHHEE-UHFFFAOYSA-N
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Description

1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate is a chemical compound that features a brominated pyridine ring attached to an ethyl group, which is further linked to a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate typically involves the reaction of 6-bromo-3-pyridyl ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

    Nucleophilic Substitution: Substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.

    Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Material Science: Utilized in the preparation of functional materials and polymers.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in the modification of proteins and nucleic acids .

Comparison with Similar Compounds

  • 1-(6-Chloro-3-pyridyl)ethyl Methanesulfonate
  • 1-(6-Fluoro-3-pyridyl)ethyl Methanesulfonate
  • 1-(6-Iodo-3-pyridyl)ethyl Methanesulfonate

Comparison: 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different electronic and steric properties, affecting its behavior in chemical reactions and biological systems .

Properties

Molecular Formula

C8H10BrNO3S

Molecular Weight

280.14 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)ethyl methanesulfonate

InChI

InChI=1S/C8H10BrNO3S/c1-6(13-14(2,11)12)7-3-4-8(9)10-5-7/h3-6H,1-2H3

InChI Key

ZXEHTPWMCUHHEE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)Br)OS(=O)(=O)C

Origin of Product

United States

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